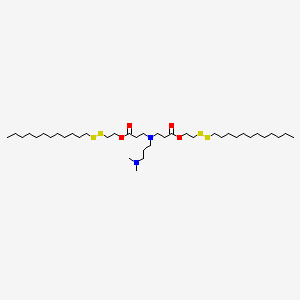![molecular formula C59H115N3O8S8 B10829778 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)
2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
306-O12B is an ionizable cationic lipid used primarily for the generation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of various therapeutic agents, including messenger RNA (mRNA) and small interfering RNA (siRNA), making 306-O12B a significant compound in the field of drug delivery and gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
306-O12B is synthesized through a series of chemical reactions involving the incorporation of disulfide bonds and cationic lipid structures. The synthesis typically involves the reaction of octyldisulfaneyl ethyl groups with azanetriyl tetrapropionate under controlled conditions to form the final lipid structure .
Industrial Production Methods
Industrial production of 306-O12B involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography and crystallization to achieve a high purity level of 99.90% .
Chemical Reactions Analysis
Types of Reactions
306-O12B undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds in 306-O12B can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bonds can also be reduced to thiols.
Substitution: The cationic lipid structure allows for substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include oxidized derivatives like sulfoxides and sulfones, reduced thiol derivatives, and substituted lipid structures .
Scientific Research Applications
306-O12B has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for various chemical applications.
Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and gene therapy.
Medicine: Plays a crucial role in the development of mRNA vaccines and other therapeutic agents.
Industry: Used in the formulation of drug delivery systems and nanomedicine .
Mechanism of Action
306-O12B exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents. These nanoparticles facilitate the delivery of these agents into target cells by fusing with the cell membrane. The ionizable nature of 306-O12B allows it to change its charge in response to the pH of the environment, enhancing its ability to deliver the encapsulated agents effectively .
Comparison with Similar Compounds
Similar Compounds
MC3: Another ionizable cationic lipid used in lipid nanoparticle formation.
DLin-MC3-DMA: Known for its use in lipid nanoparticle formulations for RNA delivery.
Uniqueness of 306-O12B
306-O12B is unique due to its high efficiency in delivering genetic material and its ability to form stable lipid nanoparticles. It has shown superior performance in CRISPR-Cas9-based liver genome editing compared to other similar compounds .
Properties
Molecular Formula |
C59H115N3O8S8 |
|---|---|
Molecular Weight |
1251.1 g/mol |
IUPAC Name |
2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C59H115N3O8S8/c1-6-10-14-18-22-26-48-71-75-52-44-67-56(63)32-40-61(41-33-57(64)68-45-53-76-72-49-27-23-19-15-11-7-2)38-30-36-60(5)37-31-39-62(42-34-58(65)69-46-54-77-73-50-28-24-20-16-12-8-3)43-35-59(66)70-47-55-78-74-51-29-25-21-17-13-9-4/h6-55H2,1-5H3 |
InChI Key |
FTXIINBPTFOCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


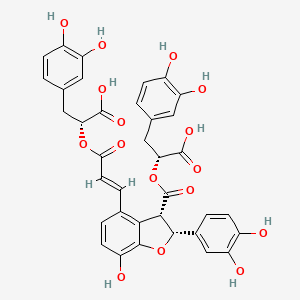
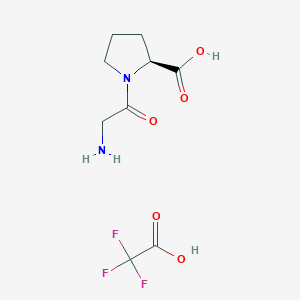
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)


![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)
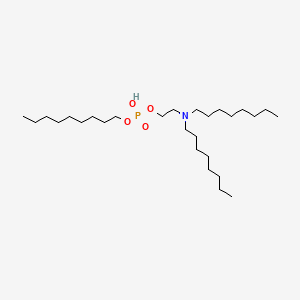
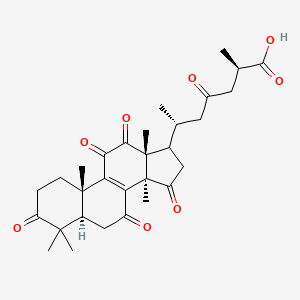
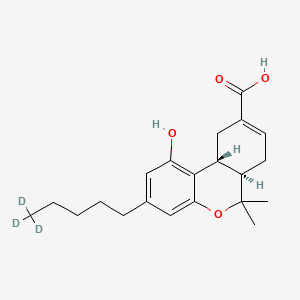
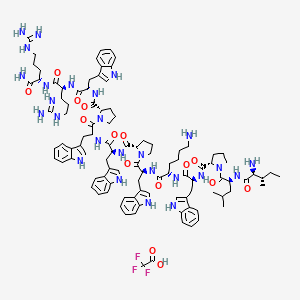
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)

